molecular formula C12H12ClF2N3 B1381768 Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride CAS No. 1951439-24-9

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Cat. No.: B1381768
CAS No.: 1951439-24-9
M. Wt: 271.69 g/mol
InChI Key: BJDZTUJZDUPBKE-UHFFFAOYSA-N
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Description

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a chemical compound with the molecular formula C12H11F2N3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride typically involves the reaction of 5-fluoropyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the 5-fluoropyridine reacts with formaldehyde and ammonia to form the intermediate product, which is then converted to the final compound by hydrochloric acid treatment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same Mannich reaction, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • (3-Fluoropyridin-4-yl)methanol
  • 5-Amino-2-fluoropyridine
  • 3-Amino-5-bromo-2-fluoropyridine
  • 2-Amino-5-fluoropyridine
  • 3-Amino-2-fluoropyridine
  • 2-Amino-3-fluoropyridine
  • 4-Amino-3-fluoropyridine

Uniqueness

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with specific desired activities.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZTUJZDUPBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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